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Compound of Interest

Compound Name:
4-Chloro-2,6-dimethylpyrimidin-5-

amine

CAS No.: 861030-95-7

Cat. No.: B3289782 Get Quote

Executive Summary & Critical Identity Verification
Status:Alert – CAS Number Discrepancy Detected

Before proceeding with reference standard selection, it is critical to resolve a common identifier

conflict found in public databases regarding this compound.

Chemical Name: 4-Chloro-2,6-dimethylpyrimidin-5-amine[1][2][3]

Target Structure: A pyrimidine ring substituted with methyl groups at positions 2 and 6, a

chlorine at position 4, and a primary amine at position 5.

CAS Registry Number Alert: The CAS number 5664-47-1 (often loosely associated in some

catalogs) actually corresponds to N-(2-Thiazolyl)-1,3-propanediamine.[1][3]

Correct CAS for Target: The accurate CAS for 4-Chloro-2,6-dimethylpyrimidin-5-amine is

861030-95-7 (or 2858-20-0 for the isomer 4-Amino-5-chloro-2,6-dimethylpyrimidine).[1][3]

Guidance: When sourcing reference standards, ignore the CAS number if it conflicts with the

structure. Always verify the chemical structure via NMR or Certificate of Analysis (CoA)

diagrams.[3] This guide focuses on the 4-Chloro-2,6-dimethylpyrimidin-5-amine building

block, critical for kinase inhibitor and antimicrobial drug synthesis.[1][3]
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Comparative Analysis of Reference Standard
Grades
In drug development, the "fitness for purpose" of a standard depends on the development

stage. For this intermediate, ISO 17034 Certified Reference Materials (CRMs) are rarely

available off-the-shelf.[1][3] Most laboratories must qualify a "Research Grade" material into a

"Working Standard."

Table 1: Performance Matrix of Reference Standard
Grades

Feature

Primary Reference

Standard

(Pharmacopoeial/CR

M)

Secondary / Working

Standard (In-House

Qualified)

Research Grade /

Building Block

Traceability

SI Units (NIST/BIPM)

via unbroken chain.[1]

[3]

Traceable to Primary

Standard.

Vendor declared;

often minimal.

Assay Accuracy
100.0% ± 0.5% (Mass

Balance/qNMR).[3]

Verified against

Primary (e.g., 99.8%

vs Primary).[3]

>95% (Area % by

HPLC only).

Uncertainty
Explicitly stated (e.g.,

± 0.3%).

Calculated from

precision data.
Not provided.

Water/Solvent
Quantified (KF/TGA)

and subtracted.
Quantified.

Often ignored in purity

claim.

Intended Use
Release testing,

method validation.

Routine QC, stability

monitoring.

Early synthesis, range

finding.

Cost/Availability
High / Custom

Synthesis required.

Moderate / Labor-

intensive to qualify.[3]

Low / Readily

available.[4]

Recommendation: For GLP/GMP studies involving 4-Chloro-2,6-dimethylpyrimidin-5-amine,

purchase a high-purity Research Grade (>98%) batch and perform the Full Characterization

Protocol (Section 3) to establish it as a Secondary Working Standard.
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Experimental Protocols: Qualification &
Characterization
To upgrade a commercial building block to a Reference Standard, you must validate its Identity

and Purity.

Protocol A: Structural Identity (NMR & IR)[1][3]
Objective: Confirm the position of the Chlorine and Amine groups (regioisomer

differentiation).

Method: 1H-NMR (400 MHz, DMSO-d6).[1][3]

Acceptance Criteria:

Singlet at ~2.3-2.5 ppm (6H) for 2,6-Dimethyl groups.[1][3]

Broad singlet at ~5.0-6.0 ppm (2H) for -NH2 (exchangeable with D2O).[1][3]

Crucial Check: Absence of aromatic protons on the ring (the 4, 5 positions are

substituted). If a ring proton is seen, it is the wrong isomer or a dechlorinated impurity.

Protocol B: Purity Assessment (HPLC-UV)
This method separates the target from likely impurities (e.g., 4,6-dichloro analog or hydrolyzed

4-hydroxy derivatives).[1][3]

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.[3]

Mobile Phase A: 10 mM Ammonium Phosphate Buffer, pH 3.0 (Adjusted with H3PO4).

Mobile Phase B: Acetonitrile (HPLC Grade).[3]

Gradient:

0-2 min: 5% B (Isocratic)[1][3]

2-15 min: 5% → 60% B (Linear Gradient)[1][3]
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15-20 min: 60% → 95% B (Wash)[1][3]

Flow Rate: 1.0 mL/min.[5]

Detection: UV at 254 nm (max absorption for pyrimidine ring).[3]

Temperature: 30°C.

Self-Validating Logic:

System Suitability: Inject a mixture of the standard and its precursor (if available). Resolution

(Rs) must be > 1.5.

Linearity: 5-point curve (0.01 mg/mL to 0.1 mg/mL).[3] R² > 0.999.

Synthesis & Impurity Logic (Visualized)
Understanding the origin of the material helps predict impurities in the reference standard. The

compound is typically synthesized by chlorinating 4-hydroxy-2,6-dimethylpyrimidin-5-amine (or

its tautomer) with POCl3.[1][3]

Diagram 1: Synthesis Pathway and Impurity Origins

4-Hydroxy-2,6-dimethyl
pyrimidin-5-amine POCl3 / Reflux

4-Chloro-2,6-dimethyl
pyrimidin-5-amine
(Target Standard)

Major Pathway

Impurity A:
Unreacted Precursor

(Hydroxyl group remains)

Incomplete Rxn

Impurity B:
Over-chlorination

(if other sites active)

Side Rxn

Impurity C:
Hydrolysis Product

(Reversion in moist air)

Degradation
(Storage)

Click to download full resolution via product page

Caption: Synthesis workflow showing the transformation of the hydroxy-precursor to the chloro-

target and potential impurity ingress points.
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Reference Standard Qualification Workflow
To establish a "Working Standard" from a commercial reagent, follow this decision tree.

Diagram 2: Qualification Decision Tree
Receive Commercial Material

(>95% Purity)

1. Identity Check
(NMR / MS)

Is Structure Correct?

2. Purity Assay
(HPLC-UV Area %)

Purity > 98.0%?

Yes

REJECT / PURIFY

No

3. Mass Balance Calc
(%Purity - %Water - %Solvents)

Yes No

APPROVE as
Working Standard

Click to download full resolution via product page
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Caption: Step-by-step logic for qualifying a research-grade chemical as an internal reference

standard.

Handling and Stability
Hygroscopicity: Aminopyrimidines can be hygroscopic. The "Chloro" substituent adds some

lipophilicity, but the amine (NH2) can hydrogen bond with atmospheric moisture.

Storage: Store at 2-8°C in a desiccator. Protect from light.

Safety: This compound is a skin and eye irritant (H315, H319).[3] Handle in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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